N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine
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Overview
Description
N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine is a compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This particular compound is characterized by its unique structure, which includes two pyrazole rings connected by a methyl bridge. Pyrazoles are known for their diverse pharmacological and chemical properties, making them valuable in various fields such as medicinal chemistry, agrochemicals, and materials science .
Preparation Methods
The synthesis of N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine typically involves the reaction of 1,4-dimethyl-1H-pyrazole-5-carbaldehyde with 3-methyl-1-propyl-1H-pyrazol-4-amine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, such as specific temperature and pressure, to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve the use of continuous flow reactors and advanced purification techniques to scale up the synthesis process efficiently .
Chemical Reactions Analysis
N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced pyrazole derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active sites of these targets, inhibiting their activity and leading to the desired biological effects. For example, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with essential metabolic pathways .
Comparison with Similar Compounds
N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine can be compared with other pyrazole derivatives, such as:
1,3-dimethyl-1H-pyrazol-5-amine: Similar in structure but lacks the additional pyrazole ring, resulting in different chemical and biological properties.
3,5-dimethyl-1H-pyrazole: Another pyrazole derivative with distinct reactivity and applications.
The uniqueness of this compound lies in its dual pyrazole ring structure, which imparts specific chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C13H21N5 |
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Molecular Weight |
247.34 g/mol |
IUPAC Name |
N-[(2,4-dimethylpyrazol-3-yl)methyl]-3-methyl-1-propylpyrazol-4-amine |
InChI |
InChI=1S/C13H21N5/c1-5-6-18-9-12(11(3)16-18)14-8-13-10(2)7-15-17(13)4/h7,9,14H,5-6,8H2,1-4H3 |
InChI Key |
QVRAEEKVZMYUDQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C(=N1)C)NCC2=C(C=NN2C)C |
Origin of Product |
United States |
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